molecular formula C7H5F2NO3 B1425973 (3,5-Difluoro-4-nitrophenyl)methanol CAS No. 1123172-89-3

(3,5-Difluoro-4-nitrophenyl)methanol

Cat. No. B1425973
M. Wt: 189.12 g/mol
InChI Key: MWMXVSGWUYOLQS-UHFFFAOYSA-N
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Description

“(3,5-Difluoro-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 g/mol . The compound is solid or semi-solid or liquid or lump in its physical form .


Molecular Structure Analysis

The InChI code for “(3,5-Difluoro-4-nitrophenyl)methanol” is 1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 . The compound has a topological polar surface area of 66 Ų and contains 13 heavy atoms .


Physical And Chemical Properties Analysis

“(3,5-Difluoro-4-nitrophenyl)methanol” has a molecular weight of 189.12 g/mol . It has a topological polar surface area of 66 Ų and contains 13 heavy atoms . The compound is solid or semi-solid or liquid or lump in its physical form .

Scientific Research Applications

Organocatalysts in Transesterification Reactions

(3,5-Difluoro-4-nitrophenyl)methanol has been studied in the context of zwitterionic salts acting as organocatalysts. Specifically, the research has investigated the catalytic properties of certain arylaminothiocarbonylpyridinium salts, derived from reactions involving related nitrophenyl compounds, in transesterification reactions. These reactions are crucial for various chemical syntheses and were observed under azeotropic reflux conditions with methanol removal, suggesting potential applications of (3,5-Difluoro-4-nitrophenyl)methanol in similar processes (Ishihara, Niwa, & Kosugi, 2008).

Solvatochromic Phenolates and Solvatochromic Switches

A study involving nitro-substituted 4-[(phenylmethylene)imino]phenolates has highlighted the solvatochromic properties of certain compounds. The research focused on understanding solvatochromic switches and the interaction of dyes with solvent mixtures through solute-solvent interactions and hydrogen bonding. This research provides insights into the solvatochromic behavior of similar nitro-substituted compounds like (3,5-Difluoro-4-nitrophenyl)methanol and their potential applications in probing solvent mixtures and designing solvatochromic switches (Nandi et al., 2012).

Solid-State Photoreaction

Research on the solid-state photoreaction of mixed crystals involving nitrobenzaldehydes and indole revealed products including nitrophenyl-(3-indolyl)methanol. The study provides a structural analysis of these compounds and proposes a dual pathway for their formation from an oxetane intermediate. This research might shed light on the photoreactivity of (3,5-Difluoro-4-nitrophenyl)methanol in solid-state conditions and its potential applications in photoreactive synthesis (Meng et al., 1994).

Methanol in Organic Synthesis and Energy Technologies

A study emphasizes the role of methanol as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. It outlines a method for the N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol. This research may indicate potential roles for (3,5-Difluoro-4-nitrophenyl)methanol in similar synthetic processes and its application in the effective utilization of methanol in organic synthesis (Sarki et al., 2021).

Lipid Dynamics and Membrane Studies

A study on lipid dynamics highlighted the impact of methanol on 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations, indicating increased mixing and acceleration of transfer and flip-flop kinetics under increasing methanol concentrations. This research provides insights into the role of methanol in influencing lipid dynamics and membrane studies, potentially applicable to compounds like (3,5-Difluoro-4-nitrophenyl)methanol in similar biological contexts (Nguyen et al., 2019).

Safety And Hazards

“(3,5-Difluoro-4-nitrophenyl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(3,5-difluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMXVSGWUYOLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717229
Record name (3,5-Difluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-nitrophenyl)methanol

CAS RN

1123172-89-3
Record name (3,5-Difluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluoro-4-nitro-benzoic acid methyl ester (10.95 g, 50 mmol) in THF (250 mL) was added at 0-5° C. under argon a 1M DIBAL solution in hexane (165 mL, 165 mmol) within 1.5 h. The reaction mixture was stirred for 2.5 h at 0-5° C. before it was added to 200 mL cold 1M aq. potassium tartrate solution under ice-cooling. After stirring the reaction mixture for 0.5 h at 25° C. the aqueous phase was extracted with EtOAc. Combined organic extracts were washed with brine, dried over MgSO4, filtered and evaporated to provide the title compound as a yellow solid: TLC (hexane-EtOAc 1.1) Rf=0.35; HPLC RtA=1.31 min; 1H NMR (400 MHz, CDCl3): δ 7.12 (d, 2H), 4.77 (s, 2H).
Quantity
10.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Rueeger, R Lueoend, O Rogel… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based design of a series of cyclic hydroxyethylamine BACE1 inhibitors allowed the rational incorporation of prime- and nonprime-side fragments to a central core template …
Number of citations: 106 pubs.acs.org

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